2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide
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Overview
Description
2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide is a complex organic compound with the molecular formula C20H23BrN2O. It is a member of the benzimidazole family, which is known for its diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide typically involves the reaction of 2-phenylacetyl chloride with 2-butyl-3-methyl-1H-benzo[d]imidazole under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is then treated with hydrobromic acid to yield the bromide salt .
Industrial Production Methods
the general principles of organic synthesis and purification, such as recrystallization and chromatography, would apply to its large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its unique chemical properties may find applications in material science and industrial chemistry.
Mechanism of Action
The mechanism of action of 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-3-methyl-4-oxo-1-(2-oxo-2-phenylethyl)-3,4-dihydro 1benzothieno[2,3-d]pyrimidin-1-ium bromide
- 1-(2-oxo-2-phenylethyl)-3-propyl-3H-benzimidazol-1-ium bromide
- 3-methyl-1-(2-oxo-2-phenylethyl)-3H-benzimidazol-1-ium bromide
Uniqueness
2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group, a methyl group, and a phenylethyl group on the benzimidazole core differentiates it from other similar compounds .
Properties
IUPAC Name |
2-(2-butyl-3-methylbenzimidazol-3-ium-1-yl)-1-phenylethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N2O.BrH/c1-3-4-14-20-21(2)17-12-8-9-13-18(17)22(20)15-19(23)16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAFPZALECCYIY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=CC=C3)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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